molecular formula C11H12N2S B13329446 N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine

N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine

Cat. No.: B13329446
M. Wt: 204.29 g/mol
InChI Key: ZTHKVGZZKFQRQF-UHFFFAOYSA-N
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Description

N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine is an organic compound that features a thiophene ring attached to a benzene-1,2-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine typically involves the reaction of thiophene-2-carbaldehyde with benzene-1,2-diamine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-Ethoxyethyl)benzene-1,2-diamine: This compound has a similar structure but with an ethoxyethyl group instead of a thiophene ring.

    N1-(Pyridin-2-ylmethyl)benzene-1,2-diamine: This compound features a pyridine ring instead of a thiophene ring.

Uniqueness

N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

2-N-(thiophen-2-ylmethyl)benzene-1,2-diamine

InChI

InChI=1S/C11H12N2S/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8,12H2

InChI Key

ZTHKVGZZKFQRQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NCC2=CC=CS2

Origin of Product

United States

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